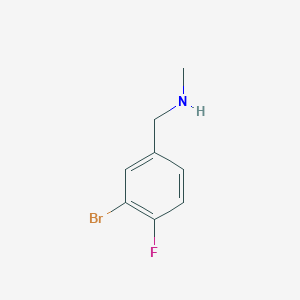

Benzenemethanamine, 3-bromo-4-fluoro-N-methyl-

Vue d'ensemble

Description

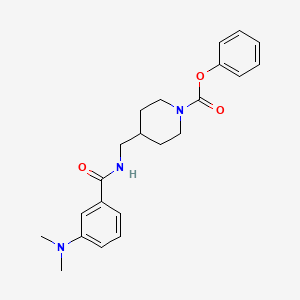

Benzenemethanamine, 3-bromo-4-fluoro-N-methyl-, also known as 3-Bromo-4-fluoroamphetamine (BFA), is a synthetic compound that belongs to the family of phenethylamines. It is a potent serotonin-dopamine-norepinephrine releasing agent, which means it can increase the levels of these neurotransmitters in the brain. BFA has been the subject of scientific research due to its potential therapeutic applications.

Applications De Recherche Scientifique

Fluorescent Dye and Luminescent Material Development : Benzene derivatives have been explored for their potential in developing fluorescent dyes and luminescent materials. A study highlighted 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, a benzene-based architecture, for its green fluorophore capabilities, showing high fluorescence emission, photostability, and being water-soluble and solvent- and pH-independent. This research indicates the potential of benzene derivatives in imaging applications and displays due to their enhanced spectroscopic signal (Beppu et al., 2015).

Bifunctional Labelling Agents in Radiosynthesis : Benzene derivatives, such as 1-[18F]Fluoromethyl-4-methyl-benzene, have been synthesized from bromo analogues for potential use as bifunctional labelling agents. These compounds are prepared through nucleophilic substitution reactions with [18F]fluoride, indicating their application in radiopharmaceuticals (Namolingam et al., 2001).

Synthesis of Acridin-9(10H)-ones : The reaction of benzene derivatives with benzenamines and arylmethanamines, followed by sodium hydride, has been studied for efficient synthesis of 10-aryl- or 10-(arylmethyl)acridin-9(10H)-ones. This indicates the role of benzene compounds in the synthesis of complex organic molecules (Kobayashi et al., 2013).

Development of Corrosion Inhibitors : Benzene derivatives have been synthesized and evaluated for their potential as corrosion inhibitors. The study synthesized 1,4-disubstituted 1,2,3-triazoles from benzene compounds and tested their effectiveness in inhibiting steel corrosion, demonstrating the practical application of benzene derivatives in industrial settings (Negrón-Silva et al., 2013).

Environmental Contamination Treatment : Research has shown that certain strains of Dechloromonas can mineralize benzene derivatives anaerobically with nitrate as an electron acceptor. This presents a biological approach to treating environments contaminated with benzene compounds (Coates et al., 2001).

Natural Product Synthesis : Benzene derivatives have been used in the total synthesis of biologically active natural products, demonstrating their importance in the field of organic chemistry and drug discovery (Akbaba et al., 2010).

Propriétés

IUPAC Name |

1-(3-bromo-4-fluorophenyl)-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN/c1-11-5-6-2-3-8(10)7(9)4-6/h2-4,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSSCQKIEHFJLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenemethanamine, 3-bromo-4-fluoro-N-methyl- | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

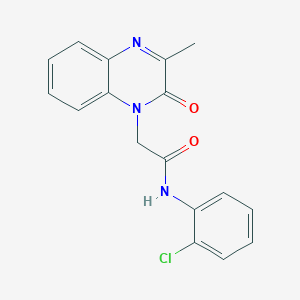

![7-((3-chloro-4-fluorobenzyl)amino)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691612.png)

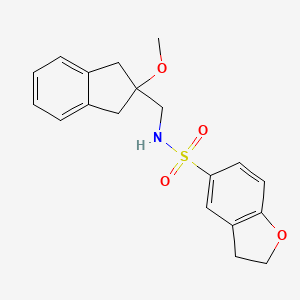

![N-(7,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenecarboxamide](/img/structure/B2691613.png)

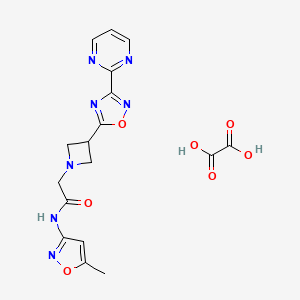

![N-[2-(3-Oxomorpholin-4-yl)ethyl]but-2-ynamide](/img/structure/B2691618.png)

![N-[4-(dimethylamino)phenyl]-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2691619.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide](/img/structure/B2691622.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2691626.png)

![5-hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691631.png)

![3-(4-fluorophenoxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2691632.png)